

Spectroscopic Profile of 1-Phenyl-1H-indene: A Technical Guide

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Compound of Interest		
Compound Name:	1-Phenyl-1H-indene	
Cat. No.:	B155047	Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound **1-phenyl-1H-indene** (CAS No: 1961-96-2). Designed for researchers, scientists, and professionals in drug development, this document summarizes mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data. Detailed experimental protocols are also provided to ensure reproducibility and methodological clarity.

Compound Overview

Structure:

Molecular Formula: C15H12[1]

Molecular Weight: 192.26 g/mol [1]

 Description: 1-Phenyl-1H-indene is an aromatic hydrocarbon containing a phenyl group substituted at the 1-position of an indene ring system.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **1-phenyl-1H-indene**. While experimental mass spectrometry data is well-documented, complete, publicly accessible experimental NMR and IR spectra are limited. Therefore, the NMR and IR data presented are based on predicted values derived from the compound's structure and data from analogous compounds.



Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1-phenyl-1H-indene** is characterized by a prominent molecular ion peak and several key fragment ions. The data below is sourced from the NIST Mass Spectrometry Data Center.[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
192	100.0	[M] ⁺ (Molecular Ion)
191	75.0	[M-H]+
189	20.0	[M-3H] ⁺ (Cyclopentadienyl cation formation)
165	15.0	[M-C ₂ H ₃] ⁺ (Loss of vinyl group)
115	30.0	[C ₉ H ₇] ⁺ (Indenyl cation)
91	10.0	[C ₇ H ₇] ⁺ (Tropylium cation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data are predicted values based on chemical structure analysis. Experimental values may vary based on solvent and instrument parameters.

2.2.1 ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the phenyl, vinyl, and indene aromatic protons, as well as a unique signal for the benzylic proton at the C1 position.



Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Proton Assignment
~ 7.1 - 7.5	Multiplet	9Н	Aromatic Protons (Phenyl & Indene Benzene Ring)
~ 6.5 - 7.0	Multiplet	2H	Vinyl Protons (H2, H3)
~ 4.5 - 5.0	Triplet (or dd)	1H	Benzylic Proton (H1)

2.2.2 ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will distinguish between the aromatic, vinyl, and aliphatic carbons. While a full experimental spectrum is not readily available, a computed spectrum is noted on SpectraBase, though it requires an account for full access.[2]

Predicted Chemical Shift (δ, ppm)	Carbon Type	Carbon Assignment
~ 140 - 145	Aromatic (Quaternary)	C3a, C7a, Phenyl-C1'
~ 120 - 135	Aromatic/Vinyl (CH)	Phenyl & Indene Aromatic/Vinyl Carbons
~ 50 - 55	Aliphatic (CH)	C1

Infrared (IR) Spectroscopy

The IR spectrum of **1-phenyl-1H-indene** is defined by vibrations characteristic of its aromatic and olefinic components. The table below outlines the expected absorption bands.



Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic & Vinyl C-H
2950 - 2850	C-H Stretch	Aliphatic C-H
1650 - 1600	C=C Stretch	Alkene
1600, 1495, 1450	C=C Stretch	Aromatic Ring
770 - 730	C-H Bend (out-of-plane)	Ortho-disubstituted Benzene
750 - 700	C-H Bend (out-of-plane)	Monosubstituted Benzene

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data described above.

NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-25 mg of the 1-phenyl-1H-indene sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[3]
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean vial.[3] Gently vortex or sonicate to ensure complete dissolution.
- Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
- Internal Standard: For precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) may be added.[5]
- Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto
 the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity,
 tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using an
 appropriate pulse sequence.[3]



IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (~10-50 mg) of solid 1-phenyl-1H-indene in a
 few drops of a volatile solvent like methylene chloride or acetone.
- Film Deposition: Place a single drop of this solution onto a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr).
- Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and subtracted from the sample spectrum.

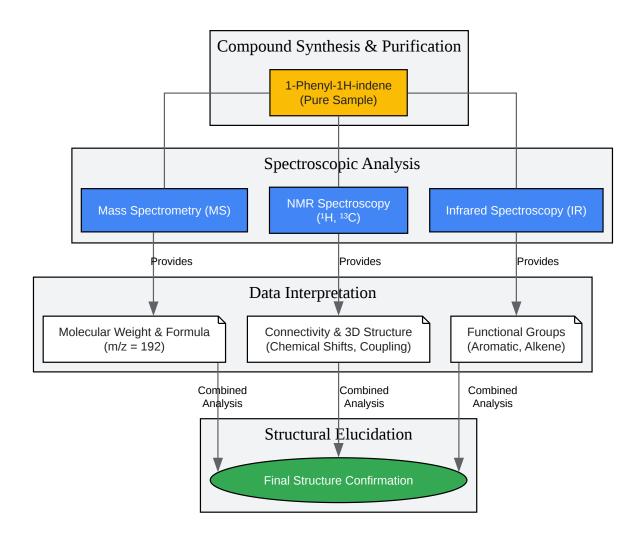
Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small quantity of the volatile sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.
- Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]+).
- Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, characteristic fragment ions.
- Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are
 accelerated by an electric field and then deflected by a magnetic field. The degree of
 deflection is dependent on the mass-to-charge ratio (m/z) of each ion.
- Detection: An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound such as **1-phenyl-1H-indene**.





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Caption: General workflow for the structural elucidation of **1-phenyl-1H-indene**.

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